Calcium nitrate trihydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

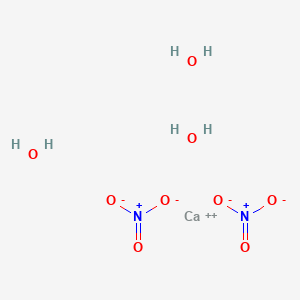

Structure

2D Structure

Eigenschaften

IUPAC Name |

calcium;dinitrate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOJVQYLMGADDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH6N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724633 | |

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15842-29-2 | |

| Record name | Calcium nitrate--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Research Trajectories of Calcium Nitrate Trihydrate

Historical Context and Evolution of Academic Inquiry into Calcium Nitrate (B79036) Trihydrate

The history of calcium nitrate, often referred to as "Norgessalpeter" or Norwegian saltpeter, is intrinsically linked to the development of industrial chemistry. wikipedia.org One of the earliest industrial syntheses of calcium nitrate was achieved in 1905 at Notodden, Norway, through the Birkeland-Eyde process. wikipedia.orgvedantu.com This process involved treating limestone (calcium carbonate) with nitric acid. wikipedia.orgvedantu.comrsc.org

Early academic inquiry into calcium nitrate was primarily driven by its application as a fertilizer, providing essential calcium and nitrogen to plants. rishichemtrade.commygarden.co.nz The fundamental chemical reactions for its preparation were established, including the reaction of calcium carbonate with nitric acid, the reaction of ammonium (B1175870) nitrate with calcium hydroxide (B78521), and as an intermediate product in the Odda process for producing complex fertilizers. wikipedia.orgvedantu.comrsc.org

Over time, research evolved to characterize its various hydrated forms, with the tetrahydrate (Ca(NO₃)₂·4H₂O) being the most common. wikipedia.orgvedantu.com The trihydrate form, while less common, became a subject of specific study. fishersci.comalfa-chemistry.com Investigations into the physical and chemical properties of these hydrates, such as their solubility, melting points, and crystalline structures, laid the groundwork for their diverse applications. vedantu.commpbio.com For instance, the tetrahydrate is known to melt at approximately 42.7°C. wikipedia.org

Contemporary Significance in Chemical Research and Emerging Technologies

In recent years, the research focus on calcium nitrate has expanded significantly beyond its traditional use in agriculture. It is now a key compound in several emerging technologies, largely due to its properties as a versatile and cost-effective chemical. cas.cz

Concrete Admixtures: Calcium nitrate is widely used as a multifunctional admixture in concrete. wikipedia.orgsinooan.com It acts as a setting accelerator, which is particularly beneficial for concreting in cold weather. cas.czsinooan.com The calcium ions accelerate the formation of calcium hydroxide, a key component in the setting of concrete, while the nitrate ions help to form a protective layer of iron hydroxide, which reduces corrosion of steel reinforcement. wikipedia.orgcas.cz Research has shown that even low doses of calcium nitrate can serve as an effective accelerating admixture. cas.cz Ongoing studies explore its role in tuning the rheology and strength development of cementitious materials, with potential applications in 3D concrete printing. nih.gov

Phase Change Materials (PCMs): Calcium nitrate hydrates are being extensively investigated as phase change materials for thermal energy storage. google.comosti.govscispace.com These materials can store and release large amounts of thermal energy at a nearly constant temperature during their phase transitions. Calcium nitrate tetrahydrate, with its melting point around 43°C, is suitable for low-temperature heat storage applications. scispace.comgoogle.com Research focuses on creating stable salt hydrate-based PCMs, often in combination with other nitrates like lithium nitrate or magnesium nitrate, to optimize their thermal properties for applications such as solar energy storage. google.comstuba.sk

Wastewater Treatment: Calcium nitrate is utilized in wastewater treatment to prevent the formation of hydrogen sulfide (B99878), a toxic and odorous gas. wikipedia.orgvaludor.com It establishes an anoxic environment where the metabolism of sulfate-reducing bacteria is inhibited in the presence of nitrate. wikipedia.org This helps to control odors and can also be applied to surplus sludge treatment. wikipedia.orgvaludor.com

Interdisciplinary Research Paradigms and Collaborations Involving Calcium Nitrate Trihydrate

The diverse applications of calcium nitrate have fostered significant interdisciplinary research.

Materials Science and Engineering: Collaborations between chemists and materials scientists are crucial for developing advanced materials. For example, calcium nitrate is used in the synthesis of new materials like CaO-SiO₂ binary system glasses and various hybrid materials. sigmaaldrich.com Its role as an accelerator in concrete has led to joint research between civil engineers and chemists to understand its impact on the microstructure and mechanical properties of cement pastes. nih.govresearchgate.netmdpi.com Studies have employed techniques like Nuclear Magnetic Resonance (NMR) relaxometry to investigate the influence of calcium nitrate on cement hydration at a molecular level. nih.govmdpi.com

Agricultural Science: The traditional use of calcium nitrate in agriculture continues to be an area of active research. mygarden.co.nzjindunchemistry.com Agricultural scientists and chemists work together to optimize its use as a fertilizer, studying its effects on soil health, nutrient uptake, and crop yield. jindunchemistry.comresearchgate.net For instance, research has investigated the use of calcium nitrate to improve the nutrient content of soilless media like cocopeat and its foliar application to enhance plant growth under salt stress. researchgate.netresearchgate.net

Environmental Science: The application of calcium nitrate in wastewater treatment and pollution control represents a key area of interdisciplinary collaboration between environmental scientists and chemical engineers. mygarden.co.nzjindunchemistry.com Research in this field aims to enhance the efficiency of odor control and nutrient removal processes in wastewater systems. valudor.com

Synthetic Pathways and Mechanistic Elucidations for Calcium Nitrate Trihydrate

Novel Synthetic Approaches and Methodological Innovations

Recent research has focused on developing innovative synthetic routes for calcium nitrate (B79036) trihydrate that are not only more environmentally friendly but also offer greater precision in controlling the final product's properties. These advancements span from the application of green chemistry principles to the utilization of sophisticated reactor technologies.

The tenets of green chemistry, which prioritize waste prevention, atom economy, and the use of safer chemicals, are increasingly being applied to the synthesis of calcium nitrate. innovareacademics.ininnovareacademics.in A notable example is the replacement of conventional reagents like sodium nitrate and concentrated sulfuric acid with calcium nitrate and acetic acid for certain reactions. innovareacademics.ininnovareacademics.in This substitution is advantageous as the byproducts, such as calcium acetate (B1210297), are environmentally benign and can be repurposed, aligning with the goal of a circular economy. imist.ma

Another green approach involves the use of plant extracts in the synthesis of related calcium compounds, which can subsequently be converted to calcium nitrate. For instance, papaya leaf and green tea extracts have been successfully used to synthesize calcium oxide nanoparticles from calcium nitrate. nih.govijera.com This biosynthesis method is cost-effective, utilizes renewable resources, and avoids the use of toxic solvents. ijera.com The fundamental reaction in many syntheses involves the reaction of calcium carbonate with nitric acid to produce calcium nitrate, which is then crystallized. chemanalyst.comresearchgate.net

| Green Chemistry Approach | Reactants | Solvents/Catalysts | Key Advantages |

| Acetic Acid Method | Calcium nitrate, Salicylic acid | Acetic acid | Avoids strong acids like sulfuric acid; byproducts are useful agrochemicals. innovareacademics.inimist.ma |

| Plant Extract Synthesis | Calcium nitrate, Plant extract (e.g., Papaya leaf) | Water | Environmentally benign, cost-effective, uses renewable resources. nih.govijera.com |

| Direct Reaction | Calcium carbonate, Nitric acid | Water | A common industrial method that can be optimized for greener conditions. chemanalyst.comresearchgate.net |

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of calcium nitrate trihydrate. nih.gov Flow reactors, which include designs like plug flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs), provide superior control over reaction parameters such as temperature, pressure, and mixing. parrinst.comrroij.com This precise control leads to improved safety, better product quality, and cost reduction. rroij.comeuropa.eu

In the context of calcium nitrate production, continuous flow reactors can facilitate highly exothermic reactions safely due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation. europa.eu The ability to automate and couple reaction steps without isolating intermediates streamlines the manufacturing process. nih.gov For gas-liquid reactions that may be involved in precursor synthesis, specialized designs like bubble column reactors or "tube-in-a-tube" reactors ensure efficient mass transfer. rroij.comcambridgereactordesign.com Packed-bed reactors (PBRs) can be employed when using solid catalysts, enhancing reaction rates and catalyst efficiency. rroij.com

| Reactor Type | Key Features | Suitability for Calcium Nitrate Synthesis |

| Plug Flow Reactor (PFR) | Reactants flow in a "plug" without back-mixing. parrinst.com | Ideal for simple, well-defined reactions. |

| Continuous Stirred-Tank Reactor (CSTR) | Excellent mixing, uniform temperature. cambridgereactordesign.com | Suitable for reactions involving solids or requiring high mixing efficiency. researchgate.net |

| Bubble Column Reactor | Gas is bubbled through a liquid phase. rroij.com | Useful for gas-liquid reactions in precursor synthesis. rroij.com |

| Packed-Bed Reactor (PBR) | Contains a solid catalyst through which reactants flow. rroij.com | Applicable for catalytic steps in the synthesis pathway. |

Microfluidic devices provide a powerful platform for studying and controlling the crystallization of this compound at the microscale. google.com These devices allow for the precise manipulation of fluid flow and mixing, enabling detailed investigations into nucleation and crystal growth mechanisms. nih.gov By controlling the concentrations of reactant solutions, such as calcium chloride and sodium carbonate (as a proxy for understanding calcium salt crystallization), researchers can influence the resulting crystal polymorphs and sizes. nih.govmdpi.com

The use of droplet-based microfluidics, where crystallization occurs within nanoliter-sized droplets, offers a highly controlled and reproducible environment. leeds.ac.uk This technique minimizes waste and allows for high-throughput screening of crystallization conditions. google.com Furthermore, microfluidic platforms can be integrated with in-situ analytical techniques, such as X-ray diffraction, to monitor the crystallization process in real-time. leeds.ac.uk While challenges in scaling up from microfluidic systems exist, the insights gained are invaluable for designing larger-scale crystallization processes. google.com

Reaction Kinetics and Thermodynamic Considerations in this compound Formation

A thorough understanding of the reaction kinetics and thermodynamics is crucial for optimizing the synthesis of this compound. This includes monitoring the reaction as it proceeds and understanding how factors like supersaturation influence the formation of crystals.

Spectroscopic techniques are instrumental in monitoring the formation of this compound in real-time. researchgate.net Techniques such as Raman spectroscopy can be used to analyze the chemical structure and phase transitions of calcium nitrate particles during the crystallization process. copernicus.orgcopernicus.org For instance, changes in the Raman bands can indicate the transition from a solution to a hydrated solid phase. copernicus.org

Fluorescence spectrometry and electronic absorption spectrometry have been employed to study the coordination environment of ions in calcium nitrate hydrate (B1144303) melts, providing insights into the interactions between calcium ions, nitrate ions, and water molecules. researchgate.net This information is vital for understanding how the local chemical environment influences the crystallization pathway. In-line spectroscopic monitoring in continuous flow systems allows for real-time quality control and optimization of reaction conditions. rsc.org

Supersaturation is the primary driving force for both the nucleation and growth of calcium nitrate crystals. mt.com The level of supersaturation in a solution dictates whether new crystals will form (nucleation) or existing crystals will grow. mt.com At low supersaturation levels, crystal growth tends to dominate over nucleation, resulting in larger crystals. Conversely, high supersaturation favors nucleation, leading to the formation of a larger number of smaller crystals. mt.com

The relationship between supersaturation and crystal growth rate in calcium nitrate systems has been studied, revealing that the growth rate increases with higher relative supersaturation. ijcce.ac.ir The process is complex, involving mass transfer from the bulk solution to the crystal surface. ijcce.ac.ir The kinetics of crystallization for similar systems, like calcium sulfate (B86663), also show a clear dependence on supersaturation, where induction time for nucleation decreases as concentration increases. mdpi.com Understanding and controlling supersaturation is therefore a key parameter in producing this compound with a desired crystal size distribution. mt.com

| Parameter | Influence on Nucleation | Influence on Crystal Growth | Resulting Crystal Size |

| Low Supersaturation | Low rate | Dominant process | Larger crystals |

| High Supersaturation | Dominant process | Lower rate relative to nucleation | Smaller crystals |

Role of Impurities and Additives on Crystallization Pathways

The crystallization of this compound is significantly influenced by the presence of impurities and the deliberate introduction of additives. These substances can alter nucleation, growth kinetics, and the ultimate crystal morphology by interacting with the crystallizing species in the solution or at the solid-liquid interface.

Impurities often originate from the raw materials used in production, such as phosphate (B84403) rock in the nitrophosphate process. google.com These raw materials can introduce ions like fluoride (B91410) (F⁻), phosphate (PO₄³⁻), iron (Fe³⁺), and aluminum (Al³⁺) into the calcium nitrate solution. google.com Such impurities can interfere with the crystal lattice formation, leading to smaller, less homogeneous crystals that may be difficult to separate from the mother liquor. google.com The management of these impurities is a critical step in producing high-purity calcium nitrate. For instance, in industrial processes, the pH of the solution can be adjusted with ammonia (B1221849) to precipitate phosphorus and fluorine-containing compounds. googleapis.com

Additives are intentionally used to direct the crystallization process toward a desired outcome. Their roles are multifaceted and can be broadly categorized:

Growth Modification: Additives can selectively adsorb onto specific crystallographic faces of the growing crystals. researchgate.net This preferential adsorption inhibits growth on those faces while allowing other faces to grow unimpeded, thereby modifying the crystal's habit (shape) and size. researchgate.net This mechanism is fundamental to controlling the physical properties of the final crystalline product.

Complex Formation: Some additives can form complexes with the Ca²⁺ ions in the solution, which can alter the supersaturation level and the availability of ions for incorporation into the crystal lattice. researchgate.netd-nb.info This interaction can either inhibit or promote nucleation and growth, depending on the stability and nature of the complex formed.

Advanced Purification and Crystallization Techniques

To meet the demands for high-purity this compound, particularly for technical and laboratory applications, advanced purification and crystallization methods are employed. These techniques offer superior control over purity and the physical characteristics of the crystals compared to standard industrial processes.

Recrystallization is a widely used and effective technique for purifying solid compounds. The principle is based on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. libretexts.org For calcium nitrate, this involves dissolving the impure material in a suitable solvent (such as water) at an elevated temperature to form a saturated solution and then allowing the solution to cool slowly. libretexts.org As the temperature decreases, the solubility of calcium nitrate drops, causing it to crystallize out of the solution in a purer form, while the majority of impurities remain dissolved in the mother liquor. libretexts.org This process can be repeated multiple times to achieve progressively higher levels of purity. A practical application is the purification of calcium nitrate-containing fertilizers to remove more soluble salts like ammonium (B1175870) nitrate. sciencemadness.org

Zone refining is another powerful purification technique, primarily used for producing materials of exceptionally high purity, such as semiconductors. testbook.com The method involves creating a narrow molten zone in a solid rod of the impure material. This molten zone is then moved slowly along the length of the rod. testbook.com Impurities are typically more soluble in the molten phase than in the solid phase, causing them to be swept along with the moving molten zone and concentrate at one end of the rod, leaving the solidified material behind in a purified state. testbook.com While highly effective for many materials, its application to hydrated salts like this compound must consider the compound's low melting point (the related tetrahydrate melts at approximately 42.7°C) and thermal stability. wikipedia.org The technique is generally more suited to materials with higher melting points and is often more complex and costly than recrystallization. testbook.com

The control over crystal habit (shape) and crystal size distribution (CSD) is paramount as these properties affect downstream processing like filtration and handling, as well as final product performance. Key parameters that are manipulated to achieve this control include cooling rate, supersaturation, and the use of additives.

Research has demonstrated that a controlled, multi-step cooling process can effectively influence crystal size. By carefully regulating the cooling rate, the formation of large, easily separable crystals can be favored over the generation of fine particles. google.com Advanced control can be achieved in specialized equipment like a Circulating Fluidized Bed (CFB) crystallizer, where hydrodynamic conditions can be precisely managed. ijcce.ac.ir In such systems, the crystal growth rate can be enhanced by increasing the fluid circulation velocity and the degree of supersaturation, providing a large surface area for controlled crystal growth. ijcce.ac.ir

The following table summarizes research findings on the control of calcium nitrate crystal size through process parameter adjustments.

| Control Method | Key Parameters | Resulting Crystal Size | Source |

|---|---|---|---|

| Two-Step Cooling Crystallization | Initial cooling rate: 6-30 °C/hour; Temperature range: 17-22 °C | 70 - 1100 µm | google.com |

| Temperature Ramp with Additive | Cooling rate: 0.1-0.3 K/min; Additive: Sewage sludge ash particles | 350 - 500 µm | google.com |

| Circulating Fluidized Bed (CFB) | Increased fluid velocity and supersaturation | Enhanced mean mass crystal growth rate | ijcce.ac.ir |

Precursor Chemistry and Derivative Synthesis Research

This compound serves as a valuable and highly soluble source of calcium ions (Ca²⁺) in aqueous synthesis routes for various advanced materials. Its utility as a precursor is prominent in the fields of biomaterials and advanced cements.

Hydroxyapatite (B223615) (HA), with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is the primary mineral component of bone and teeth, making it a critical biomaterial for orthopedic and dental applications. nih.gov Calcium nitrate, typically as the tetrahydrate but functionally identical in solution, is one of the most common precursors for the synthesis of HA due to its high solubility in water, which allows for precise stoichiometric control. nih.govredalyc.orgorientjchem.org

The synthesis generally involves the reaction of a calcium nitrate solution with a phosphorus-containing precursor. The selection of the synthesis method and reagents allows for the tuning of the resulting hydroxyapatite's properties, such as particle size, crystallinity, and morphology.

The table below outlines various methods for hydroxyapatite synthesis using calcium nitrate as the calcium precursor.

| Synthesis Method | Phosphorus Precursor | Key Conditions | Resulting Product | Source |

|---|---|---|---|---|

| Chemical Precipitation | Diammonium hydrogen phosphate ((NH₄)₂HPO₄) | pH adjusted to ~11 with NH₄OH; Firing at 600-900°C | Nano-powder HA | orientjchem.org |

| Sol-Gel | Phosphoric acid (H₃PO₄) | pH adjusted with NH₄OH; Gel aging and calcination | HA nano-powders (20-60 nm) | csic.esresearchgate.net |

| Hydrothermal | Ammonium phosphate dibasic ((NH₄)₂HPO₄) | pH 10-11; Reaction in an autoclave at elevated T & P | HA nanorods | redalyc.org |

| Sonochemical | Diammonium hydrogen phosphate ((NH₄)₂HPO₄) | pH > 10; Ultrasound application | HA nanoparticles | researchgate.net |

Calcium nitrate is a key precursor in the synthesis of various calcium aluminate phases, which are the hydraulically active components in calcium aluminate cements (CAC) and are also present in Portland cement. researchgate.net These phases include monocalcium aluminate (CA), tricalcium aluminate (C3A), and dodecacalcium hepta-aluminate (C12A7 or mayenite). researchgate.net

Wet-chemical methods like sol-gel and co-precipitation are often used to achieve high homogeneity and reactivity of the precursors, leading to the formation of pure calcium aluminate phases at lower temperatures than traditional solid-state sintering. researchgate.net In these methods, calcium nitrate tetrahydrate is dissolved along with an aluminum precursor, such as aluminum nitrate (Al(NO₃)₃·9H₂O), in a solvent. mdpi.com A gelling or precipitating agent is added, and the resulting solid precursor is then calcined at high temperatures to yield the desired crystalline calcium aluminate phase. researchgate.net The final phase composition is highly dependent on the initial Ca/Al molar ratio and the calcination temperature. researchgate.netmdpi.com

The following table details examples of calcium aluminate phase synthesis using calcium nitrate.

| Synthesis Method | Aluminum Precursor | Ca/Al Molar Ratio | Calcination Temp. | Resulting Phases | Source |

|---|---|---|---|---|---|

| Co-precipitation | Aluminum nitrate (Al(NO₃)₃·9H₂O) | 3:2 | 1100 °C | Tricalcium aluminate (C3A) | mdpi.com |

| Sol-Gel | Gamma-alumina (γ-Al₂O₃) | Not specified | 900 °C | CA, C3A, Mayenite (C12A7) | researchgate.net |

Synthesis of Calcium Silicate (B1173343) Composites from Calcium Nitrate Precursors

Calcium nitrate, including its hydrated forms, serves as a crucial calcium ion (Ca²⁺) precursor in the synthesis of advanced calcium silicate composites. These materials are of interest in various fields, including bioceramics and construction materials. The synthesis methodologies primarily leverage the solubility of calcium nitrate in aqueous solutions to facilitate controlled reactions with silicate sources. Common techniques include chemical precipitation and sol-gel synthesis, where calcium nitrate provides the calcium oxide (CaO) component of the final composite. mdpi.com

Chemical Precipitation Methods

A prevalent method for synthesizing calcium silicate composites is through chemical precipitation from aqueous solutions. nih.govmdpi.com This bottom-up approach involves reacting a solution of calcium nitrate with a solution containing silicate anions, typically from a source like sodium silicate (Na₂SiO₃). mdpi.comiaea.org The reaction leads to the precipitation of hydrated calcium silicate (CaSiO₃·xH₂O). mdpi.com

The general reaction can be described as: Ca(NO₃)₂ (aq) + Na₂SiO₃ (aq) → CaSiO₃ (s) + 2NaNO₃ (aq)

In practice, the resulting precipitate is often an amorphous or poorly crystalline hydrated calcium silicate, such as Ca₁.₅SiO₃.₅·xH₂O. mdpi.com Research has shown that the choice of the calcium salt precursor significantly influences the morphology and crystallinity of the resulting calcium silicate particles. nih.govsemanticscholar.org When calcium nitrate is used, it tends to produce irregularly shaped aggregates composed of cubic calcium silicate particles with sizes ranging from 0.3 to 2 micrometers. nih.govmdpi.comsemanticscholar.org This is distinct from other precursors like calcium acetate or calcium chloride, which typically yield smaller, non-cubic aggregates. nih.govsemanticscholar.org

Studies have also explored the synthesis of more complex composites by introducing other anions. For instance, precipitating from a mixed-anionic solution containing calcium nitrate, sodium silicate, and sodium dihydrogen phosphate (Na₂HPO₄) results in a powder with an amorphous phase, presumed to contain both hydrated calcium silicate and a quasi-amorphous calcium phosphate. researchgate.net

Sol-Gel Synthesis

The sol-gel method offers another pathway to synthesize calcium silicate powders using calcium nitrate. In this process, calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O] is used as the calcium precursor along with a silicon alkoxide, such as tetraethyl orthosilicate (B98303) (TEOS, Si(OC₂H₅)₄), as the silica (B1680970) source. mdpi.comaip.org The reaction is typically catalyzed by an acid, like nitric acid (HNO₃), in a water-based medium. aip.org The crystalline structure of the final calcium silicate product, ranging from amorphous to crystalline, is highly dependent on the preparation conditions, including the CaO:SiO₂ mixing ratio and the subsequent aging and drying temperatures. aip.org A 50:50 mixing ratio of CaO:SiO₂ combined with an aging and drying process at 110°C has been shown to be effective. aip.org

Research Findings and Material Characteristics

Detailed research highlights the versatility of calcium nitrate as a precursor. The properties of the synthesized calcium silicate composites can be tailored by adjusting synthesis parameters.

Influence of Precursor Type: The selection of the calcium salt has a marked effect on the final product's structure. As shown in the table below, calcium nitrate leads to distinct particle morphologies compared to other common calcium salts. nih.govsemanticscholar.org

| Calcium Precursor | Precipitant | Resulting Particle Morphology | Resulting Particle Size | Reference |

| Calcium Nitrate | Sodium Silicate | Irregularly shaped aggregates of cubic particles | 0.3 - 2.0 µm | nih.govsemanticscholar.org |

| Calcium Acetate | Sodium Silicate | Irregularly shaped aggregates | 50 - 400 nm | nih.govsemanticscholar.org |

| Calcium Chloride | Sodium Silicate | Irregularly shaped aggregates | 50 - 400 nm | nih.govsemanticscholar.org |

Control of Composition: The molar ratio of calcium to silicon (Ca/Si) in the precursor solutions is a key parameter for controlling the composition of the final product. mdpi.com Syntheses have been performed using various CaO/SiO₂ mass ratios to produce different hydrated calcium silicates. mdpi.com

Composite Formation: In the context of construction materials, calcium nitrate has been used as a chemical admixture to mitigate the alkali-silica reaction (ASR) in concrete. icaarconcrete.org Its high solubility allows for an increased concentration of calcium ions, which react with dissolving silicate aggregates to form a protective surface film of calcium silicate hydrate (C-S-H). icaarconcrete.org This in-situ formation of a composite layer hinders further aggregate dissolution and reduces the formation of damaging expansion gels. icaarconcrete.org

The following table summarizes findings from various synthesis approaches using calcium nitrate.

| Synthesis Method | Silicate Precursor | Other Reagents | Key Findings & Product Characteristics | Reference |

| Co-precipitation | Sodium Silicate | None | Fast formation of pure calcium silicate powder; agglomerated grains < 1.0 µm. | iaea.org |

| Sol-Gel | Tetraethyl Orthosilicate (TEOS) | Nitric Acid (catalyst) | Crystalline phase depends on conditions; 50:50 CaO:SiO₂ ratio optimal. | aip.org |

| Precipitation | Sodium Silicate | Sodium Dihydrogen Phosphate | Resulted in a powder with an amorphous phase containing hydrated calcium silicate and calcium phosphate. | researchgate.net |

| Precipitation | Sodium Silicate | None | Produced hydrated calcium silicate (Ca₁.₅SiO₃.₅·xH₂O) and calcium carbonate. | mdpi.com |

Advanced Crystallographic and Structural Characterization Methodologies for Calcium Nitrate Trihydrate

Single Crystal X-ray Diffraction Studies of Calcium Nitrate (B79036) Trihydrate Structures

Single crystal X-ray diffraction (XRD) stands as a primary and powerful tool for the definitive determination of the three-dimensional atomic arrangement within a crystalline solid. For calcium nitrate and its hydrates, XRD studies have been crucial in elucidating the coordination of the calcium ion, the geometry of the nitrate ions, and the role of water molecules in the crystal lattice.

Calcium nitrate exists in several hydrated forms, including the trihydrate (Ca(NO₃)₂·3H₂O) and the more common tetrahydrate (Ca(NO₃)₂·4H₂O), as well as an anhydrous form (Ca(NO₃)₂). The transitions between these forms are dependent on conditions such as temperature and water content. The trihydrate can be prepared by adding the anhydrous salt to a melt of the tetrahydrate at 50°C, followed by cooling and seeding at 45°C. acs.org The tetrahydrate crystallizes from aqueous solutions at room temperature.

Studies have shown that these transitions involve significant structural rearrangements. For instance, the dehydration of calcium nitrate tetrahydrate can proceed in a stepwise manner, eventually leading to the anhydrous form which possesses a cubic crystal structure. bham.ac.uk The study of these phase transitions is critical for applications where the material might be subjected to varying environmental conditions. The transformation between different hydrated forms, or from a hydrated to an anhydrous state, is a type of polymorphic transformation that can be monitored using techniques like X-ray diffraction, which can distinguish between the different crystal structures of each phase. royalsocietypublishing.org

Table 1: Crystallographic Data for Calcium Nitrate Hydrates

| Property | Calcium Nitrate Dihydrate | Calcium Nitrate Trihydrate | Calcium Nitrate Tetrahydrate |

|---|---|---|---|

| Crystal System | Tetragonal | Orthorhombic | Monoclinic |

| Morphology | Bipyramidal {111}, modified by {100} | Tabular, elongated along c; modified by {111}, {110}, and {101} | Tabular, elongated along c; modified by {111}, {110}, and {101} |

| β angle | 98° |

This table is based on data from Frazier et al. (1955). acs.org

Hydrogen bonding plays a crucial role in stabilizing the crystal structure of this compound. The water molecules act as hydrogen bond donors, forming hydrogen bonds with the oxygen atoms of the nitrate ions. These hydrogen bonds create a complex three-dimensional network that links the calcium-nitrate polyhedra. The presence of water molecules and the formation of hydrogen bonds can be confirmed and studied using spectroscopic techniques in conjunction with diffraction data. nih.gov In concentrated aqueous solutions, which can be seen as analogous to the hydrated melt, nitrate ions can directly coordinate to the Ca²⁺ ion in both monodentate and bidentate fashions, influencing the hydrogen-bonding network of the surrounding water molecules. researchgate.net

Spectroscopic Investigations of this compound Systems

Spectroscopic methods provide complementary information to diffraction techniques by probing the vibrational and electronic properties of the compound.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edunsf.gov In this compound, FTIR spectra show characteristic absorption bands corresponding to the vibrations of the nitrate ion (NO₃⁻) and the water molecules (H₂O).

The nitrate ion, belonging to the D₃h point group in its free state, exhibits several vibrational modes. However, its symmetry is lowered upon coordination to the calcium ion in the crystal lattice, which can lead to the appearance of additional bands and splitting of degenerate modes in the FTIR spectrum. The key vibrational modes of the nitrate ion include the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄). The presence of water of hydration is clearly indicated by broad absorption bands in the O-H stretching region (typically 3200-3600 cm⁻¹) and H-O-H bending vibrations around 1630 cm⁻¹. nih.gov The interaction between the water molecules and the nitrate ions through hydrogen bonding can cause shifts in the positions and changes in the shapes of these bands. nih.gov

Table 2: Typical FTIR Absorption Regions for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| H₂O | O-H stretching | 3200 - 3600 |

| H₂O | H-O-H bending | ~1630 |

| NO₃⁻ | Asymmetric stretch (ν₃) | ~1380 |

| NO₃⁻ | Symmetric stretch (ν₁) | ~1050 |

| NO₃⁻ | Out-of-plane bend (ν₂) | ~830 |

| NO₃⁻ | In-plane bend (ν₄) | ~740 |

This table represents typical regions and the exact positions can vary based on the specific crystalline environment.

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. photothermal.com It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. For species with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa.

In the study of this compound, Raman spectroscopy is particularly useful for analyzing the symmetric stretching vibration (ν₁) of the nitrate ion, which gives a strong, sharp peak around 1050 cm⁻¹. researchgate.net The position and width of this peak are sensitive to the local environment of the nitrate ion, including ion pairing and hydration. researchgate.net Studies on aqueous solutions of calcium nitrate have shown that the ν₁ band shifts to higher wavenumbers (a blueshift) as the concentration increases, indicating changes in the interactions between the Ca²⁺ and NO₃⁻ ions. researchgate.net Low-frequency Raman scattering can also provide information about the lattice vibrational modes, which are related to the collective motions of the ions and water molecules in the crystal. nih.gov

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For this compound, ⁴³Ca, ¹⁴N (or ¹⁵N), and ¹H are all NMR-active nuclei that can provide valuable structural information.

⁴³Ca solid-state NMR is particularly challenging due to the low natural abundance (0.135%) and quadrupolar nature of the ⁴³Ca nucleus. aps.orgresearchgate.net However, advancements in high-field NMR and isotopic enrichment techniques have made it a more feasible tool. researchgate.net ⁴³Ca NMR chemical shifts are sensitive to the coordination number and the nature of the coordinating ligands (e.g., water vs. nitrate). aps.org Studies have shown that the isotropic chemical shift of ⁴³Ca correlates with the mean Ca-O bond distance in ternary compounds where calcium is coordinated only by oxygen. aps.org In materials prepared from calcium nitrate, the initial ⁴³Ca NMR spectrum can resemble that of the parent calcium nitrate, indicating a similar local calcium environment. aps.org

Proton (¹H) NMR can be used to study the dynamics of the water molecules, while nitrogen (¹⁴N or ¹⁵N) NMR can provide information about the electronic environment of the nitrate ions.

UV-Vis-NIR Spectroscopic Characterization for Optical Properties Research

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy is a versatile technique used to investigate the optical properties of materials by measuring their transmittance, reflectance, and absorbance across a wide spectral range, typically from 175 to 3300 nm. eag.com This method is instrumental in characterizing the optical behavior of this compound, particularly in studies involving its application in various optical and electronic devices.

Research on materials like calcium tartrate (CaTT) crystals, which share the calcium element, demonstrates the utility of UV-Vis-NIR spectroscopy. tandfonline.comtandfonline.com In such studies, the linear absorption spectrum is recorded to identify absorption peaks and determine the material's optical band gap. For instance, a study on CaTT crystals showed an absorption peak in the UV region at 244 nm. tandfonline.com The optical band gap, a crucial parameter for nonlinear optical applications, can be calculated from the absorption data. tandfonline.com A wide band gap, such as the 5.48 eV reported for CaTT, indicates potential for use in nonlinear optical devices. tandfonline.com

While direct UV-Vis-NIR data for this compound is not extensively detailed in the provided results, the principles of the technique are broadly applicable. The methodology involves preparing a sample, often dispersed in a solvent like distilled water, and measuring its light absorption as a function of wavelength. tandfonline.com The resulting spectrum provides insights into the electronic transitions within the material, which are fundamental to its optical properties.

Fluorescence and Electronic Absorption Spectrometry of Doped Calcium Nitrate Hydrate (B1144303) Melts

The coordination environment of ions within calcium nitrate hydrate melts can be probed using fluorescence and electronic absorption spectrometry, particularly when the melt is doped with spectroscopically active ions like trivalent rare earths. researchgate.net These techniques are sensitive to changes in the local symmetry and bonding around the dopant ion, which in turn reflect the structure of the hydrate melt itself.

A study on trivalent rare earth ions in calcium nitrate hydrate (Ca(NO₃)₂·RH₂O) melts utilized fluorescence spectrometry for Europium(III) (Eu³⁺) and electronic absorption spectrometry for Neodymium(III) (Nd³⁺). researchgate.net The hypersensitive transitions of these ions are particularly informative about the coordination symmetry. As the water content (R) in the hydrate melt decreases, the interaction between the trivalent rare earth ion and the nitrate ions increases. researchgate.net This is accompanied by a decrease in the hydration number and a distortion of the coordination sphere symmetry. researchgate.net

Luminescence lifetime studies of Eu³⁺ and Dysprosium(III) (Dy³⁺) in these melts further support these findings by providing a way to evaluate changes in the hydration number. researchgate.net The results from these spectroscopic methods collectively indicate that with decreasing water content, nitrate ions progressively replace water molecules in the coordination sphere of the dopant ion. researchgate.net

Thermal Analysis Techniques in this compound Research

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is a fundamental technique for studying the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, revealing distinct stages of decomposition. For calcium nitrate tetrahydrate, a closely related hydrate, TGA studies have identified a stepwise dehydration process. researchgate.netresearchgate.net

The decomposition of calcium nitrate tetrahydrate typically begins with melting around 50°C, followed by the sequential loss of water molecules. researchgate.netresearchgate.net One common pathway involves the release of one-quarter of the water molecules between 50°C and 150°C, followed by another half between 160°C and 180°C, and the final quarter between 190°C and 220°C. researchgate.net Another study describes a two-step dehydration process for the tetrahydrate, where one-quarter and then three-quarters of the water molecules are released. researchgate.net

Following dehydration, the anhydrous calcium nitrate melts at approximately 550°C and subsequently decomposes into calcium oxide (CaO), oxygen (O₂), nitrogen monoxide (NO), and nitrogen dioxide (NO₂). researchgate.net The ratio of NO to NO₂ can change as the decomposition progresses. researchgate.net Challenges in TGA studies include the potential for overlapping decomposition steps and the presence of impurities like carbonates, which can complicate the interpretation of mass loss data.

Table 1: Thermal Decomposition Stages of Calcium Nitrate Tetrahydrate

| Temperature Range (°C) | Process | Products |

| ~50 | Melting | Liquid Hydrate |

| 50-150 | Dehydration (Step 1) | Loss of 1/4 H₂O |

| 160-180 | Dehydration (Step 2) | Loss of 1/2 H₂O |

| 190-220 | Dehydration (Step 3) | Loss of 1/4 H₂O to form anhydrous Ca(NO₃)₂ |

| ~550 | Melting of Anhydrous Salt | Liquid Ca(NO₃)₂ |

| 550-600 | Decomposition | CaO, O₂, NO, NO₂ |

Calorimetric Studies of Enthalpy and Entropy Changes

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are employed to quantitatively measure the enthalpy and entropy changes associated with the phase transitions of this compound and its hydrates. researchgate.netscispace.com These thermodynamic properties are crucial for applications such as thermal energy storage, where the material is used as a phase change material (PCM). scispace.com

For calcium nitrate tetrahydrate, the enthalpy of fusion has been determined to be 36.6 ± 0.2 kJ mol⁻¹. researchgate.netscispace.com The melting point is reported as 317.1 ± 0.3 K. researchgate.net The heat capacity of the solid has also been measured over a broad temperature range, allowing for the calculation of changes in enthalpy, entropy, and Gibbs energy. researchgate.netscispace.com The temperature dependence of the heat capacity can be described by a polynomial function, which is then used to calculate these thermodynamic quantities. researchgate.net

The total energy that can be stored, comprising both sensible heat and the latent heat of fusion, has been calculated to be 43.4 kJ mol⁻¹ for hydrated calcium nitrate. scispace.com These calorimetric studies provide fundamental data for the design and optimization of systems utilizing calcium nitrate hydrates for thermal energy management. osti.govscience.gov

Table 2: Thermodynamic Properties of Calcium Nitrate Tetrahydrate

| Property | Value |

| Melting Point | 317.1 ± 0.3 K (43.9 ± 0.3 °C) researchgate.netscispace.com |

| Enthalpy of Fusion | 36.6 ± 0.2 kJ mol⁻¹ researchgate.netscispace.com |

| Accumulated Energy (Sensible + Latent Heat) | 43.4 kJ mol⁻¹ scispace.com |

Microscopic and Morphological Investigations

Microscopic techniques are essential for characterizing the morphology and crystal structure of this compound. Techniques such as Scanning Electron Microscopy (SEM) and micro-Raman spectrometry provide valuable insights into the physical form and phase of the material under different conditions.

Micro-Raman spectrometry has been used to study the hygroscopic properties of calcium nitrate particles. copernicus.org These studies have shown that calcium nitrate particles can remain in a spherical, amorphous solid state even at very low relative humidity (RH), rather than forming a crystalline structure. copernicus.org The transition between a solution droplet and an amorphous hydrate state was observed to occur between 7-10% RH. copernicus.org

SEM is widely used to visualize the surface morphology of materials containing calcium nitrate. In studies of calcium phosphate-based coatings synthesized using calcium nitrate tetrahydrate as a precursor, SEM micrographs revealed uniform and crystalline particles with smooth surfaces. lmaleidykla.lt When used in cement composites, the addition of calcium nitrate has been shown by electron microscopy to promote changes in the morphology and texture of the hydrated products. mdpi.com These microscopic investigations are crucial for understanding how the physical characteristics of calcium nitrate and its derivatives influence their performance in various applications.

Scanning Electron Microscopy (SEM) for Surface and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials. academie-sciences.fr It utilizes a focused beam of electrons to generate signals at the surface of a sample, providing detailed images with high resolution. academie-sciences.fr In the context of calcium nitrate, SEM is instrumental in examining its morphology, particle size, and porosity. researchgate.net

Studies have employed SEM to investigate the effects of various synthesis and processing conditions on the resulting structure of calcium nitrate-derived materials. For instance, the decomposition of calcium nitrate results in a notable change in surface texture. researchgate.net When decomposed on its own, the resulting material exhibits a different morphology compared to when it is decomposed on a support matrix like calcium silicate (B1173343). researchgate.net High-magnification SEM images have shown that this can lead to a uniform layering of calcium oxide (CaO) on the support material. researchgate.net This microstructural control is critical as the formation of pores can be impaired during the decomposition of molten calcium nitrate to CaO, leading to a low-porosity sorbent. researchgate.net

The versatility of SEM is further enhanced by its integration with Energy-Dispersive X-ray (EDX) spectroscopy. This combination allows for elemental analysis of the sample's surface. For example, EDX analysis has been used to confirm the even distribution of calcium on the surface of impregnated sorbents, providing crucial information about the material's composition. researchgate.net

The application of SEM extends to the analysis of composite materials where calcium nitrate is a component. In studies of white Portland cement, SEM has been used to investigate the microstructure of the fracture plane after flexure tests. mdpi.com These analyses revealed that the addition of calcium nitrate influences the morphology of the calcium-silicate-hydrate (C-S-H) gel network and the size of capillary pores. mdpi.com

Key Findings from SEM Analysis:

| Feature Analyzed | Observation | Significance |

| Surface Texture | Marked changes upon decomposition, especially when on a support. researchgate.net | Influences porosity and reactivity of the resulting material. |

| Morphology | Formation of uniform layers of CaO on a calcium silicate support. researchgate.net | Demonstrates the ability to create structured materials. |

| Porosity | Decomposition from a molten state can lead to low porosity. researchgate.net | Critical for applications such as CO2 sorbents. |

| Elemental Distribution | Even distribution of Ca confirmed by EDX. researchgate.net | Ensures homogeneity of the final product. |

| Composite Microstructure | Changes in C-S-H gel network and capillary pores in cement with added calcium nitrate. mdpi.com | Affects the mechanical properties of the cement. |

Atomic Force Microscopy (AFM) for Surface Topography and Growth Mechanisms

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface at the nanoscale. nanoscientific.org It works by scanning a sharp tip attached to a cantilever across the sample surface and measuring the forces between the tip and the surface. nanoscientific.org This capability makes AFM an invaluable tool for studying the surface features and crystal growth mechanisms of materials like this compound.

AFM allows for the direct visualization of surface topography, including the identification of crystal growth features such as steps and dislocations. For instance, in studies of other crystalline materials like gibbsite, AFM has been used to image the as-grown basal faces, revealing features like diamond-shaped patterns and steps with heights corresponding to a single unit cell. researchgate.net Such observations are crucial for understanding how crystals grow. The presence of an emergent screw dislocation, for example, can be directly imaged, providing evidence for a specific growth mechanism. researchgate.net

The study of crystal growth in different environments is another area where AFM excels. By performing ex situ growth experiments and analyzing the surfaces with AFM, researchers can determine how impurities or additives in a solution affect the growth process. For example, the growth of gibbsite crystals was observed to be nearly inhibited on certain faces when grown in an industrial liquor, which was attributed to the adsorption of organic molecules from the liquor onto the crystal surface. researchgate.net This highlights the sensitivity of AFM in detecting surface phenomena that control crystal growth.

In the broader context of materials science, AFM is used to investigate a wide range of surface properties. It can be used to study not only topography but also mechanical properties like elasticity and adhesion through modes such as PinPoint nanomechanical mode. nanoscientific.org The ability to perform these measurements in liquid environments makes AFM particularly well-suited for in-situ studies of crystallization processes. epfl.ch

Key Applications of AFM in Crystal Growth Studies:

| Analysis Type | Information Gained | Relevance to this compound |

| Surface Topography | High-resolution 3D images of the crystal surface. nanoscientific.org | Visualization of growth spirals, etch pits, and other features. |

| Crystal Growth Mechanisms | Identification of step growth, screw dislocations, and 2D nucleation. researchgate.net | Understanding the fundamental processes of crystal formation. |

| Influence of Environment | Effect of impurities, additives, and supersaturation on growth. researchgate.net | Optimizing crystallization conditions to control crystal habit and size. |

| In-situ Imaging | Real-time observation of crystal growth in solution. epfl.ch | Direct visualization of the dynamics of crystallization. |

| Nanomechanical Properties | Measurement of elasticity, hardness, and adhesion of crystal faces. nanoscientific.org | Correlating mechanical properties with crystal structure. |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Characterization

Transmission Electron Microscopy (TEM) is a microscopy technique where a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. nih.gov An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. mdpi.com TEM is capable of imaging at a significantly higher resolution than light microscopes, making it an essential tool for studying the nanoscale structural features of materials. europa.eu

In the context of materials science, TEM is used to investigate the size, shape, and arrangement of nanoparticles, as well as the crystalline structure of materials. mdpi.com For example, in the synthesis of nanoscale bioceramics using calcium nitrate as a precursor, TEM has been used to characterize the resulting nanoparticles. ucl.ac.uk It can reveal detailed morphological information, such as the rod-like shape of hydroxyapatite (B223615) nanoparticles and their dimensions. ucl.ac.uk

TEM can also be used to study the degree of crystallinity of a sample. mdpi.com By analyzing the diffraction pattern produced by the interaction of the electron beam with the crystal lattice, information about the crystal structure can be obtained. High-resolution TEM (HRTEM) can even be used to visualize the atomic lattice of a crystal, providing unparalleled insight into its structure.

The preparation of samples for TEM analysis is critical and typically involves creating a very thin slice of the material, often around 500 Å or less, to allow for electron transmission. mdpi.com For nanoparticle analysis, a dilute suspension of the sample can be deposited on a carbon-coated copper grid. mdpi.com

Capabilities of TEM in Nanoscale Characterization:

| Parameter | Description | Application to this compound |

| Morphology | Visualization of the shape and size of nanoscale features. mdpi.com | Characterizing nanoparticles synthesized from calcium nitrate precursors. |

| Crystallinity | Determining the crystalline or amorphous nature of the material. mdpi.com | Assessing the crystal quality of this compound. |

| Crystal Structure | Analysis of the atomic arrangement through electron diffraction. europa.eu | Identifying the crystal phase and lattice parameters. |

| Defect Analysis | Imaging of dislocations, stacking faults, and other crystal defects. | Understanding the impact of defects on material properties. |

| Nanocomposite Characterization | Visualizing the distribution and interface of different phases in a composite. ucl.ac.uk | Studying materials where calcium nitrate is a component. |

Interfacial and Solution Chemistry Dynamics of Calcium Nitrate Trihydrate

Dissolution and Crystallization Kinetics in Aqueous and Non-Aqueous Media

The dissolution and crystallization of calcium nitrate (B79036) are critical processes that influence its practical use. The kinetics of these phenomena are sensitive to the surrounding medium.

The ionic strength of a solution, which is a measure of the total concentration of ions, significantly affects the activity of the calcium and nitrate ions, thereby influencing the dissolution and crystallization equilibria. boquinstrument.com In solutions with high ionic strength, the effective concentration of ions is altered, which can impact the solubility of calcium nitrate. boquinstrument.com

The solubility of calcium nitrate is a key factor in its various applications. For example, its high solubility in water is essential for its use as a fertilizer. wikipedia.org In the context of materials science, the controlled dissolution and precipitation of calcium nitrate are utilized in processes like the production of concrete admixtures. icaarconcrete.orgd-nb.info The table below presents solubility data for calcium nitrate in water at different temperatures.

Table 1: Solubility of Calcium Nitrate in Water

| Temperature (°C) | Solubility (g/100 g H₂O) |

|---|---|

| 0 | 102 |

| 20 | 121.2 |

| 40 | 153 |

| 60 | 300 |

This table presents the solubility of anhydrous calcium nitrate in water at various temperatures.

Calcium nitrate is a hygroscopic salt, meaning it readily absorbs moisture from the air. wikipedia.org This property is particularly relevant in porous materials, where the absorption of water vapor can lead to significant physical and chemical changes. The mechanism of water vapor absorption in porous media containing calcium nitrate involves the deliquescence of the salt, which is the process of dissolving and becoming a liquid by attracting and absorbing moisture from the air. nih.govebi.ac.uk

Studies using nuclear magnetic resonance (NMR) have shown that the kinetics of water condensation and salt deliquescence within the pore space of materials like carbonate rocks are influenced by both the salt concentration and the pore structure. nih.gov Increased amounts of calcium nitrate lead to markedly increased rates and amounts of water absorption. nih.gov The distribution of relaxation times in NMR measurements reveals that the filling of pores with water does not necessarily occur in a sequential manner from smallest to largest. nih.gov This process is critical in understanding the deterioration of porous building materials when exposed to humidity and pollution. nih.govebi.ac.uk

Ion Association and Complexation Chemistry in Solution

In solution, ions are not always freely dispersed but can associate to form ion pairs and larger clusters. The extent of this association depends on factors such as concentration, temperature, and the nature of the solvent.

X-ray scattering is a powerful technique for probing the structure of liquids and solutions at the molecular level. Studies on aqueous calcium nitrate solutions using this method have provided detailed insights into ion-solvent and ion-ion interactions. oup.comresearchgate.netmdpi.com These studies have revealed that the coordination number of the Ca²⁺ ion (the number of nearest neighbor atoms) is approximately 8 in a range of concentrations. oup.comresearchgate.net In contrast, the hydration of the NO₃⁻ ion decreases as the concentration of the salt increases. oup.comresearchgate.net

At higher concentrations, nitrate ions begin to replace water molecules in the first coordination shell of the calcium ions, leading to the formation of ion pairs. oup.comresearchgate.net This ion aggregation disrupts and restructures the hydrogen-bond network of the surrounding water molecules. oup.comresearchgate.net

The coordination shell refers to the molecules or ions immediately surrounding a central ion in a solution. In dilute aqueous solutions of calcium nitrate, the Ca²⁺ and NO₃⁻ ions exist predominantly as free hydrated ions and solvent-shared ion pairs (SIPs), where a water molecule is situated between the cation and anion. oup.comresearchgate.net As the concentration increases, the formation of contact ion pairs (CIPs), where the ions are in direct contact, becomes more prevalent. oup.comresearchgate.net

Molecular dynamics simulations have further elucidated the nature of ion pairing, showing that Ca²⁺ ions form contact ion pairs with nitrate ions. aip.org The propensity for ion pairing follows the order Mg(NO₃)₂ < Ca(NO₃)₂ < Sr(NO₃)₂. aip.org Raman spectroscopy studies have also provided evidence for increasing contact-ion pairing in concentrated aqueous calcium nitrate solutions. dntb.gov.ua

The table below summarizes key structural parameters for hydrated Ca²⁺ ions in aqueous solution as determined by various experimental and theoretical methods.

Table 2: Structural Parameters of Hydrated Ca²⁺ in Aqueous Solution

| Method | Coordination Number | Ca-O Distance (Å) | Reference |

|---|---|---|---|

| X-ray Scattering | ~8 | 2.42 - 2.46 | oup.com |

| X-ray Scattering | ~7 | 2.47 | researchgate.net |

| X-ray Scattering | ~7 water, 1 NO₃⁻ (at 25-170 °C) | 2.48 (Ca-Ow) | mdpi.com |

| X-ray Diffraction (Melt) | ~4.1 H₂O, ~2.0 NO₃⁻ | 2.41 (Ca-Ow), 2.54 (Ca-ONO₂) | researchgate.net |

| Molecular Dynamics | - | - | aip.org |

This table presents a summary of the coordination number and the distance between the calcium ion and the oxygen atoms of the surrounding water molecules (Ca-O) or nitrate ions (Ca-ONO₂) as determined by different techniques.

Molten salt hydrates, such as calcium nitrate tetrahydrate, can serve as a medium for studying the coordination chemistry of other ions. The interaction of trivalent rare earth ions (such as Eu³⁺, Dy³⁺, Nd³⁺, and Y³⁺) with calcium nitrate in hydrate (B1144303) melts has been investigated using spectroscopic techniques. researchgate.net

Electrolyte Behavior and Molten Salt Chemistry

Calcium nitrate hydrate melts, such as Ca(NO₃)₂·RH₂O (where R is less than approximately 6), represent a state of matter that can be described as a highly concentrated electrolyte medium with a limited amount of water. researchgate.net The chemical behavior of solutes within this medium is distinctive. researchgate.net Spectroscopic studies on these hydrate melts containing trivalent rare earth ions, for example, show that as the water content decreases, the interaction between the rare earth ion and the nitrate ion increases, leading to a distortion in the symmetry of the coordination sphere. researchgate.net

Thermodynamic Modeling of Molten Salt-Water Solutions

The thermodynamic properties of molten salt-water solutions containing calcium nitrate are crucial for applications in thermal energy storage and for understanding complex environmental systems where Ca²⁺ and NO₃⁻ ions are present in natural waters. researchgate.net A specialized thermodynamic model has been developed to describe these systems, particularly in salt-rich concentrations, though it is applicable across the entire composition range from anhydrous salt to pure water. researchgate.net

This model is an extension of the two-sublattice Modified Quasichemical Model, which accounts for first-nearest-neighbor short-range ordering. researchgate.net A key assumption of the model is the existence of hydrated cations, such as Ca(NO₃)k²⁺, alongside "free" neutral H₂O molecules. researchgate.net This approach has been successfully used to perform a critical evaluation and thermodynamic optimization of binary systems like Ca(NO₃)₂-H₂O and ternary systems such as Ca(NO₃)₂-KNO₃-H₂O. researchgate.net

Thermodynamic data, including heat capacity (Cp) and enthalpy of fusion, are essential for developing these models. nist.gov The enthalpy of fusion for anhydrous Ca(NO₃)₂ was experimentally determined to be 33.4 ± 1 kJ/mol at its melting temperature of 823 K. nist.gov Such experimental data for pure components and mixtures are critical for validating and refining thermodynamic models that predict the behavior of these complex solutions. osti.gov

Study of Viscosity and Density in Molten Calcium Nitrate Trihydrate Systems

The viscosity and density of molten salt systems containing calcium nitrate are critical physical properties for their application as heat transfer fluids. osti.govosti.gov The addition of calcium nitrate to molten nitrate salt mixtures generally leads to an increase in both viscosity and density compared to simple binary mixtures like sodium nitrate and potassium nitrate. researchgate.netosti.govosti.gov

Viscosity: Research indicates that molten salt mixtures with calcium nitrate are more viscous, and this viscosity increases as the proportion of calcium nitrate rises. researchgate.netosti.gov When plotted in an Arrhenius format (log of viscosity versus inverse temperature), the temperature dependence of viscosity for these systems shows a distinct curvature, unlike the linear relationship observed in systems without calcium nitrate. osti.gov This non-Arrhenius behavior is often described by the Vogel-Fulcher-Tammann-Hesse (VFTH) equation. osti.gov The increased viscosity can make pumping the fluid more challenging and costly in industrial applications. asme.org

Density: The density of multi-component molten nitrate salts is also influenced by the presence of calcium nitrate. osti.gov Studies using the Archimedean method have shown that the addition of calcium nitrate generally increases the density of the molten mixture relative to potassium nitrate or sodium nitrate. osti.gov Unlike viscosity, the temperature dependence of density for these molten salts is typically linear, regardless of the specific composition. osti.gov Direct volumetric measurements have also been employed to determine the densities of various nitrate salt systems, confirming these trends. tib-op.org

The following table summarizes the effect of adding calcium nitrate on the properties of molten salt mixtures based on various studies.

| Property | Effect of Increasing Calcium Nitrate Content | Temperature Dependence | Relevant Models/Observations |

| Viscosity | Increases | Curvature in Arrhenius plot (non-linear) | Vogel-Fulcher-Tammann-Hesse (VFTH) equation |

| Density | Increases | Linear decrease with increasing temperature | Archimedean method, Direct volumetric measurements |

The following table presents density data for a molten salt mixture containing calcium nitrate.

Density of Molten Salt Mixture (45 wt% KNO₃ - 7 wt% NaNO₃ - 48 wt% Ca(NO₃)₂) tib-op.org

| Temperature (°C) | Density (g/cm³) |

|---|---|

| 150 | 1.99 |

| 200 | 1.97 |

| 250 | 1.95 |

| 300 | 1.93 |

| 350 | 1.91 |

| 400 | 1.89 |

| 450 | 1.87 |

Research Applications in Materials Science and Engineering Involving Calcium Nitrate Trihydrate

Cementitious Materials and Concrete Research

In the realm of concrete technology, calcium nitrate (B79036) is recognized as a multifunctional admixture. atamanchemicals.comresearchgate.net It serves not only as a setting and hardening accelerator but also contributes to long-term strength enhancement and corrosion inhibition. researchgate.netsuperplasticizers.comcas.cz Its application is particularly crucial for projects requiring rapid construction schedules, for concreting in cold weather, and in emerging technologies like 3D concrete printing. researchgate.netnih.gov

Acceleration of Cement Hydration and Setting Time Mechanisms

Calcium nitrate functions as a potent accelerator for the hydration process of Portland cement, leading to faster setting and early strength development. superplasticizers.comd-nb.info The mechanisms behind this acceleration are multifaceted and involve interactions with the primary mineral phases of cement.

Research indicates that calcium nitrate influences the hydration of both tricalcium aluminate (C₃A) and tricalcium silicate (B1173343) (C₃S). nih.govmdpi.com Its presence can enhance the formation of ettringite and a nitrate-containing AFm phase (aluminate-ferrite-monosubstituted phase). researchgate.netd-nb.info The acceleration of C₃S hydration is attributed to the rapid dissolution of calcium nitrate, which increases the concentration of calcium ions (Ca²⁺) in the pore solution. mdpi.comsemanticscholar.org This leads to a quicker supersaturation of the solution with respect to calcium hydroxide (B78521) (portlandite), promoting its earlier crystallization and thereby accelerating the C₃S reaction. researchgate.netnih.govmdpi.com Furthermore, some studies suggest that a reduction in the aluminum concentration in the initial pore solution by calcium nitrate may also contribute to its accelerating effect on alite hydration. researchgate.netd-nb.info

The practical effect of this acceleration is a significant reduction in both the initial and final setting times of cement paste. nih.gov This effect is particularly pronounced at lower temperatures. cas.czsemanticscholar.orgresearchgate.net For instance, studies on Portland-limestone cement pastes have demonstrated that at 5°C, a 3% addition of calcium nitrate can reduce the initial setting time by a factor of 7.4 for high early strength cement and 3.5 for normal early strength cement compared to a control mix. researchgate.net

Table 1: Effect of Calcium Nitrate (CN) on the Setting Time of White Portland Cement Paste

| Sample ID | CN Addition (% of cement mass) | Initial Setting Time (min) | Final Setting Time (min) |

| CPA0 | 0% | 275 | 440 |

| CPA1 | 1% | 209 (76% of control) | 360 |

| CPA2 | 2% | 160 (58% of control) | 300 |

| CPA3 | 3% | 160 (58% of control) | 290 |

Data adapted from a 2022 study on white Portland cement. nih.gov

Microstructure and Porosity Development in Cement Composites

The addition of calcium nitrate not only accelerates hydration but also induces changes in the microstructure and porosity of the resulting cement composites. nih.govnih.gov These alterations are critical as they directly influence the mechanical properties and durability of the hardened concrete.

Investigations using techniques like X-ray diffraction (XRD) and electron microscopy confirm that calcium nitrate promotes changes in the composition and morphology of the hydrate (B1144303) phases. nih.govnih.gov Specifically, it can lead to the formation of smaller ettringite needles. nih.gov Research has also shown that calcium nitrate promotes the hydration of tricalcium silicate (C₃S) and the formation of calcium-silicate-hydrate (C-S-H) phase's silicate chains, which increases the specific surface area at early stages. semanticscholar.org

However, the effect on porosity is complex. Some studies report that while calcium nitrate can result in a cement paste with similar total porosity, it may lead to an increase in the number of gel pores. semanticscholar.org Conversely, other research indicates a trend of an increase in capillary porosity with the addition of calcium nitrate. nih.govnih.gov This competition between various microstructural effects, such as changes in hydrate morphology and shifts in pore size distribution, can lead to a non-monotonous trend in mechanical strength with increasing calcium nitrate concentration. nih.gov For example, one study found that the highest compressive and flexural strengths were achieved at an intermediate concentration, with strength decreasing at higher dosages. nih.gov Other researchers have suggested that the observed strength increase could be due to a denser interface between the coarse aggregate and the paste or morphological changes leading to smaller calcium hydroxide crystals. researchgate.net

Self-Healing Concrete Technologies Utilizing Calcium Nitrate Microcapsules

A novel application of calcium nitrate is in the development of self-healing concrete, a smart material designed to autonomously repair micro-cracks. ije.ir This technology often involves the encapsulation of a healing agent, which is released when a crack ruptures the capsule. Calcium nitrate has been successfully utilized as such a healing agent. ije.irqu.edu.qalsu.edu

In this approach, calcium nitrate is encapsulated within microcapsules, typically made of a polymer shell like urea-formaldehyde. ije.irije.irqu.edu.qa These microcapsules are then dispersed throughout the concrete mix. When micro-cracks form and propagate through the concrete matrix, they rupture the embedded microcapsules, releasing the calcium nitrate. The released salt can then react with moisture and unhydrated cement particles in the vicinity of the crack, forming additional hydration products that fill and seal the fissure, thus restoring structural integrity.

Research has focused on synthesizing and characterizing these microcapsules and evaluating their healing efficiency. ije.irlsu.eduascelibrary.com Studies have shown that concrete specimens containing calcium nitrate microcapsules can exhibit significant recovery in mechanical properties, such as compressive strength and modulus of elasticity, after being damaged. lsu.eduascelibrary.com The optimal concentration of these microcapsules is a key area of investigation, with findings suggesting that an optimum concentration for compressive loads lies between 0.25% and 0.50% by weight of cement. lsu.eduascelibrary.com

Table 2: Synthesis of Calcium Nitrate Microcapsules for Self-Healing Concrete

| Phase | Component | Details |

| Aqueous Phase (Core) | Calcium Nitrate Tetrahydrate | Healing Agent |

| Urea (B33335), Formaldehyde, Resorcinol, Ammonium (B1175870) Chloride | Shell-forming materials and catalysts | |

| Oil Phase (Continuous) | Hexane | Solvent |

| Surfactant (e.g., Span 60 or Aerosol OT) | Emulsifier | |

| Process | In-situ polymerization | A water-in-oil emulsion technique is used to form the urea-formaldehyde shell around the aqueous core containing calcium nitrate. |

Information compiled from studies on microcapsule synthesis. ije.irqu.edu.qa

Advanced Ceramics and Nanomaterial Synthesis

Beyond construction materials, calcium nitrate serves as a valuable precursor in the synthesis of highly specialized materials, including ultrapure compounds, nanopowders, and bioinspired ceramics. Its high solubility in water and its role as an oxidizing agent make it suitable for various chemical synthesis routes. atamanchemicals.comamericanelements.com

Precursor for Ultrapure Compounds and Nanopowders

Nitrate salts, including calcium nitrate, are considered excellent precursors for the production of ultra-high purity compounds, catalysts, and nanoscale materials such as nanoparticles and nanopowders. atamanchemicals.comamericanelements.com The "ultra-high purity" designation signifies that these materials have improved optical qualities and are useful as scientific standards. americanelements.com Calcium nitrate can be used in various synthesis methods, such as sol-gel, combustion, and pyrolysis, to produce finely controlled nanostructures. nih.gov For example, in a spray pyrolysis method, calcium nitrate tetrahydrate has been used as a precursor, along with diammonium hydrogen phosphate (B84403), to obtain hydroxyapatite (B223615) phases. nih.gov Similarly, it has been employed in sonochemical procedures to create calcium-deficient hydroxyapatite nanoparticles. nih.gov

Synthesis of Bioinspired Nanonetwork Hydroxyapatite

A notable research application is the use of calcium nitrate tetrahydrate in the fabrication of bioinspired nanonetwork hydroxyapatite (HAp). nih.govsigmaaldrich.com Hydroxyapatite is a calcium phosphate ceramic that is the primary inorganic component of bone and teeth, making it highly biocompatible and valuable for biomedical applications. nih.govresearchgate.net

In one innovative bottom-up approach, researchers used a self-assembled block copolymer with a diamond nanostructure as a template for a sol-gel reaction. nih.gov Calcium nitrate tetrahydrate, along with triethyl phosphite, served as the precursors for the hydroxyapatite. By introducing poly(vinylpyrrolidone) (PVP) into the precursor solution, the growth of the forming HAp nanoparticles was limited, enabling the fabrication of a well-ordered nanonetwork HAp thin film. nih.gov

This bioinspired nanonetwork structure exhibits appealing mechanical properties, including high energy dissipation and absorption, outperforming many conventional cellular materials. nih.gov This research highlights the potential of using calcium nitrate in templated synthesis to create advanced ionic solid materials with unique, well-ordered nanostructures for applications like mechanical metamaterials. nih.gov

Preparation of Hollow Mesoporous Bioactive Glass Nanofiber Scaffolds

In the field of bone tissue regeneration, researchers are developing novel scaffolds that mimic the natural extracellular matrix to promote cell attachment and growth. One promising approach involves the creation of hollow mesoporous bioactive glass (MBG) nanofiber scaffolds, where calcium nitrate plays a key role as a precursor for calcium oxide (CaO), an essential component of bioactive glass. nih.gov

A common synthesis method is the template-assisted sol-gel technique. mdpi.comresearchgate.net In this process, bacterial cellulose (B213188) is often used as a biological template, providing the structural framework for the nanofibers. mdpi.comresearchgate.net The synthesis involves immersing the template in a solution containing the glass precursors. These precursors typically include tetraethyl orthosilicate (B98303) (TEOS) as the silica (B1680970) source, triethyl phosphate (TEP) as the phosphorus source, and calcium nitrate tetrahydrate as the calcium source. mdpi.comresearchgate.net A pore-directing agent, such as the triblock copolymer P123, is also used to create the mesoporous structure. mdpi.comresearchgate.net